molecular formula C10H22S2 B147390 Diisoamyl disulfide CAS No. 2051-04-9

Diisoamyl disulfide

Cat. No.: B147390
CAS No.: 2051-04-9
M. Wt: 206.4 g/mol
InChI Key: MPYGLNNTOXLWOB-UHFFFAOYSA-N
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Description

Diisoamyl disulfide, also known as 3-methyl-1-(3-methylbutyldisulfanyl)butane, is an organic compound with the molecular formula C10H22S2. It is a disulfide, meaning it contains a bond between two sulfur atoms. This compound is known for its distinctive onion-like odor and is used in various applications, including flavors and fragrances .

Scientific Research Applications

Diisoamyl disulfide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting sulfur-containing enzymes.

    Industry: It is used in the flavor and fragrance industry due to its distinctive odor

Safety and Hazards

Diisoamyl disulfide is classified as a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

Diisoamyl disulfide is a synthetic compound used primarily as a flavoring agent It is known that disulfide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules .

Mode of Action

It is known that disulfide bonds can covalently modify cysteine residues on target enzymes, causing the inhibition of the enzymatic function . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Disulfide bonds are known to play a crucial role in protein stabilization in thermophiles . This suggests that this compound may have an impact on protein stability and folding, potentially affecting a wide range of biochemical pathways.

Pharmacokinetics

It is known that there is considerable inter-subject variability in the pharmacokinetics of disulfiram, a related disulfide compound . This suggests that the pharmacokinetics of this compound may also vary between individuals.

Action Environment

It is known that disulfide bonds can play a crucial role in protein stabilization in thermophiles , suggesting that temperature may be an important factor in the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisoamyl disulfide can be synthesized through several methods. One efficient method involves the one-pot synthesis from alkyl halides and alkyl tosylates using thiourea and elemental sulfur. This reaction is carried out in the presence of sodium carbonate in wet polyethylene glycol at 40°C, avoiding contamination by higher polysulfides . Another method involves reacting organic halides with sodium thiosulfate pentahydrate at 60-70°C in dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of thiols. This process is preferred due to its efficiency and the availability of thiols as starting materials. The oxidation is usually carried out using oxidizing agents such as manganese dioxide or barium manganate in alkaline media .

Chemical Reactions Analysis

Types of Reactions: Diisoamyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Dipropyl disulfide
  • Dibenzyl disulfide
  • Tetramethylthiuram disulfide
  • Allyl disulfide

Comparison: Diisoamyl disulfide is unique due to its specific structure, which imparts a distinctive onion-like odor. Compared to other disulfides, it has a higher molecular weight and different physical properties, such as boiling point and solubility. Its unique structure also influences its reactivity and applications in various fields .

Properties

IUPAC Name

3-methyl-1-(3-methylbutyldisulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S2/c1-9(2)5-7-11-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYGLNNTOXLWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSSCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174507
Record name Diisoamyl disulfide
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Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2051-04-9
Record name Bis(3-methylbutyl) disulfide
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Record name Diisoamyl disulfide
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Record name Diisoamyl disulfide
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Record name Diisoamyl disulfide
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Record name Diisopentyl disulphide
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Record name DIISOAMYL DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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